N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-15(16-10-11-18(24-2)22-21-16)12-17(13)20-19(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCFYKYKJPVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens (e.g., chlorine or bromine) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridazinyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
The following analysis compares N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide to structurally or functionally related benzamide derivatives, emphasizing substituent effects, biological activity, and formulation strategies.
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Pharmacokinetic and Formulation Considerations
- Sustained Release : The PLGA-formulated benzamide in underscores the importance of drug delivery systems. The target compound’s methoxy group may improve solubility, but formulation (e.g., PLGA microparticles) could be critical for prolonged efficacy .
- Bioavailability : Unformulated analogs (e.g., ) lack efficacy, suggesting that the target compound may require advanced delivery systems despite favorable substituents.
Biologische Aktivität
N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide, a compound with the CAS number 1021111-44-3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₇N₃O₂
- Molecular Weight : 319.4 g/mol
- Structure : The compound features a methoxypyridazinyl group that is crucial for its biological interactions.
The biological activity of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridazinyl moiety enhances binding affinity, facilitating modulation of target activity. This interaction can lead to various biochemical effects, potentially influencing pathways involved in disease processes.
Anticancer Potential
Research indicates that compounds similar to N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide may exhibit selective cytotoxicity against cancer cells, particularly melanoma. A study highlighted the role of benzamide derivatives in targeting melanoma metastases, suggesting that structural modifications could enhance their therapeutic efficacy against specific tumor types .
Enzyme Inhibition
Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes involved in cancer progression. For instance, benzamide derivatives have been shown to inhibit the P2X7 receptor, which plays a role in inflammatory responses and cancer cell proliferation . The specific inhibitory effects of N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide on such receptors warrant further investigation.
Case Studies and Experimental Data
-
Cytotoxicity Studies :
- In vitro assays demonstrated that N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide exhibited significant cytotoxic effects on melanoma cells. The mechanism appears to involve enhanced DNA binding affinity while showing low melanin affinity, which is crucial for reducing cytotoxicity in non-target cells .
- Mechanistic Insights :
-
Comparative Analysis :
- Compared to other benzamide derivatives, N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide shows unique properties due to its specific substitution pattern, which may confer advantages in binding selectivity and pharmacological activity.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Selectively targets melanoma cells with high cytotoxicity |
| Enzyme Inhibition | Potential inhibitor of P2X7 receptor involved in inflammation and cancer |
| Mechanistic Action | Alters cellular pH and enzyme activities affecting cancer cell viability |
Q & A
Q. What are the recommended synthetic routes for N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including coupling of substituted pyridazine and benzamide precursors. Key steps may include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation between pyridazine and phenyl moieties.
- Amide bond formation using coupling agents like EDCI/HOBt or activated esters.
Optimization requires monitoring via HPLC or TLC to assess conversion rates. Solvent choice (e.g., DMF or CH₂Cl₂) and temperature control (room temp to reflux) significantly impact yields. For example, Pd/C-catalyzed hydrogenation under mild conditions (e.g., 18 h at room temp) can reduce nitro intermediates to amines without side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. How does the compound’s stability vary under different storage conditions?
Limited stability data exist, but analogous benzamide derivatives show sensitivity to:
- Light : Store in amber vials under inert gas (N₂/Ar).
- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the amide bond.
Stability studies using accelerated degradation tests (40°C/75% RH) and HPLC monitoring are recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Docking studies : Use software like AutoDock Vina with PDB structures (e.g., kinase targets) to identify key interactions (e.g., hydrogen bonding with the methoxypyridazine group).
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Validate with experimental IC₅₀ values from enzymatic assays .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test compound across a wider concentration range (nM–µM) to identify off-target effects.
- Metabolite screening : Use LC-MS to detect degradation products that may confound activity (e.g., demethylation of the methoxy group).
- Cell-line specificity : Compare results in primary vs. immortalized cells to account for variability in membrane permeability .
Q. How do structural modifications influence its pharmacokinetic (PK) properties?
- LogP optimization : Introduce polar groups (e.g., -OH or -SO₃H) to improve solubility without compromising blood-brain barrier penetration.
- Pro-drug design : Mask the amide group with ester linkages to enhance oral bioavailability. Validate using Caco-2 permeability assays and in vivo PK studies in rodent models .
Methodological Considerations
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Fragment-based libraries : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) on the phenyl or pyridazine rings.
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models. Pair with CoMFA/CoMSIA for 3D-QSAR insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
